molecular formula C13H23NO3 B7165946 N-[(3-hydroxycyclohexyl)methyl]-1-methoxycyclobutane-1-carboxamide

N-[(3-hydroxycyclohexyl)methyl]-1-methoxycyclobutane-1-carboxamide

Cat. No.: B7165946
M. Wt: 241.33 g/mol
InChI Key: VGESHPHGVIOXOV-UHFFFAOYSA-N
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Description

N-[(3-hydroxycyclohexyl)methyl]-1-methoxycyclobutane-1-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl ring, a cyclobutane ring, and a carboxamide group

Properties

IUPAC Name

N-[(3-hydroxycyclohexyl)methyl]-1-methoxycyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-17-13(6-3-7-13)12(16)14-9-10-4-2-5-11(15)8-10/h10-11,15H,2-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGESHPHGVIOXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C(=O)NCC2CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxycyclohexyl)methyl]-1-methoxycyclobutane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Intermediate: The synthesis begins with the preparation of the 3-hydroxycyclohexyl intermediate. This can be achieved through the reduction of a suitable cyclohexanone derivative using a reducing agent such as sodium borohydride.

    Alkylation: The next step involves the alkylation of the 3-hydroxycyclohexyl intermediate with a suitable alkylating agent to introduce the methyl group.

    Cyclobutane Ring Formation: The formation of the cyclobutane ring can be achieved through a cyclization reaction, often involving a cyclobutane precursor and a suitable catalyst.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxycyclohexyl)methyl]-1-methoxycyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexyl ring can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group in the cyclobutane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

N-[(3-hydroxycyclohexyl)methyl]-1-methoxycyclobutane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-hydroxycyclohexyl)methyl]-1-methoxycyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

N-[(3-hydroxycyclohexyl)methyl]-1-methoxycyclobutane-1-carboxamide can be compared with other similar compounds, such as:

    N-[(3-hydroxycyclohexyl)methyl]-2-(oxan-4-yloxymethyl)benzamide: Similar structure but with an additional benzamide group.

    tert-butyl N-[(3-hydroxycyclohexyl)methyl]carbamate: Similar structure but with a tert-butyl carbamate group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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